2,4-Dibromo-6-fluorophenyl isothiocyanate
Description
Significance of Aryl Isothiocyanates in Contemporary Synthetic Chemistry
Aryl isothiocyanates are a well-established class of organic compounds that serve as versatile intermediates in a myriad of chemical transformations. Their importance stems from the electrophilic nature of the central carbon atom in the -N=C=S group, which readily reacts with a wide range of nucleophiles. This reactivity has been harnessed to synthesize a diverse array of nitrogen- and sulfur-containing heterocycles, which are prevalent scaffolds in many biologically active molecules. researchgate.net
The applications of aryl isothiocyanates are extensive, ranging from their use in the synthesis of pharmaceuticals and agrochemicals to their role as key reagents in the Edman degradation for peptide sequencing. chemrxiv.org The ability to introduce the isothiocyanate functionality onto an aromatic ring provides a powerful tool for medicinal chemists to explore structure-activity relationships and develop new therapeutic agents.
Structural Characteristics and Reactivity Profile of Isothiocyanate Functionalities
The isothiocyanate group (-N=C=S) is a heterocumulene, characterized by a linear or near-linear arrangement of the nitrogen, carbon, and sulfur atoms. The central carbon atom is sp-hybridized and exhibits significant electrophilicity due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This makes it a prime target for nucleophilic attack.
The reactivity of the isothiocyanate group is influenced by the electronic nature of the substituents on the aryl ring. In the case of 2,4-Dibromo-6-fluorophenyl isothiocyanate, the presence of three halogen atoms (two bromine and one fluorine) significantly impacts its reactivity. These electron-withdrawing groups are expected to enhance the electrophilicity of the isothiocyanate carbon, making it more susceptible to reaction with nucleophiles compared to unsubstituted phenyl isothiocyanate.
Common reactions of isothiocyanates include their conversion to:
Thioureas: through reaction with primary or secondary amines.
Thiocarbamates: through reaction with alcohols.
Dithiocarbamates: through reaction with thiols.
These reactions are fundamental in the construction of more complex molecules and highlight the synthetic utility of the isothiocyanate functionality.
Research Objectives and Scope for this compound
The specific substitution pattern of this compound presents several intriguing research objectives. The presence of multiple halogen atoms offers potential for further functionalization through cross-coupling reactions, allowing for the introduction of a wide range of substituents. The fluorine atom, in particular, is a common feature in many modern pharmaceuticals, often imparting favorable metabolic stability and binding properties.
Future research on this compound is likely to focus on:
Exploring its utility as a building block in the synthesis of novel heterocyclic compounds with potential biological activity.
Investigating its reactivity with a diverse range of nucleophiles to expand its synthetic applications.
Utilizing the halogen atoms as handles for further molecular elaboration through metal-catalyzed cross-coupling reactions.
The unique combination of a highly reactive isothiocyanate group and a polyhalogenated aromatic ring makes this compound a promising candidate for the development of new synthetic methodologies and the discovery of novel bioactive molecules.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₇H₂Br₂FNS |
| Molecular Weight | 310.97 g/mol |
| CAS Number | 244022-67-1 |
Note: More detailed experimental data, such as melting point, boiling point, and spectroscopic information, would require access to specific research articles or supplier specifications.
Structure
3D Structure
Properties
IUPAC Name |
1,5-dibromo-3-fluoro-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2FNS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTMHXBNLSMARZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=C=S)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371590 | |
| Record name | 1,5-dibromo-3-fluoro-2-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244022-67-1 | |
| Record name | 1,5-Dibromo-3-fluoro-2-isothiocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244022-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-dibromo-3-fluoro-2-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Methodologies for the Synthesis of 2,4 Dibromo 6 Fluorophenyl Isothiocyanate
Established Synthetic Pathways to Aryl Isothiocyanates
Traditional methods for synthesizing aryl isothiocyanates are well-documented and typically involve the transformation of a primary aryl amine through several reliable pathways. These routes, while effective, often utilize reagents that are toxic or environmentally hazardous, prompting the development of safer alternatives. mdpi.comtandfonline.com
Synthetic Routes from Primary Amines and Derivatives
The most common and foundational method for preparing isothiocyanates starts from primary amines. chemrxiv.org A widely employed two-step, one-pot procedure involves the reaction of a primary amine with carbon disulfide in the presence of a base, such as triethylamine (B128534) or DBU, to form a dithiocarbamate (B8719985) salt intermediate. organic-chemistry.orgorganic-chemistry.org This intermediate is then converted to the target isothiocyanate through a desulfurization step. nih.govmdpi.com This general protocol is applicable to a wide range of alkyl and aryl amines. organic-chemistry.org
Recent advancements include photocatalyzed methods that use visible light to drive the reaction between amines and carbon disulfide under mild, metal-free conditions. organic-chemistry.org Additionally, practical and high-yielding electrochemical methods have been developed that avoid the need for toxic and expensive reagents. organic-chemistry.org
Application of Thiocarbonyl-Transfer Reagents
Thiocarbonyl-transfer reagents provide a direct route to isothiocyanates from primary amines by introducing the C=S moiety. nih.gov The classical reagent for this transformation is thiophosgene. tandfonline.comtandfonline.com However, due to its high toxicity and volatility, its use has been largely superseded by safer alternatives. mdpi.comnih.gov
These alternatives, or "thiophosgene surrogates," include reagents like 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), di-2-pyridyl thionocarbonate, and phenyl chlorothionoformate. chemrxiv.orgnih.gov For instance, a facile synthesis involves reacting amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide (B78521), which can be performed as a one-pot or a two-step process depending on the amine's reactivity. organic-chemistry.org Another approach involves the in situ generation of thiocarbonyl fluoride (B91410) from precursors like CF₃SiMe₃ and elemental sulfur, which then reacts with the primary amine to yield the isothiocyanate. mdpi.comorganic-chemistry.org
Desulfurylation Strategies for Isothiocyanate Formation
Following the formation of the dithiocarbamate salt from a primary amine and carbon disulfide, a desulfurating agent is required to eliminate a sulfur atom and form the isothiocyanate N=C=S bond. nih.gov A multitude of desulfurating agents have been reported, with the choice depending on the specific substrate and desired reaction conditions. mdpi.comnih.gov
Commonly used reagents include tosyl chloride, ethyl chloroformate, and iodine. nih.govtandfonline.com More modern and efficient reagents have also been developed, such as propane (B168953) phosphonic acid anhydride (B1165640) (T3P®) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), which act as powerful desulfurating agents under mild conditions. organic-chemistry.orgmdpi.com Triflic anhydride (Tf₂O) has also been reported as a practical and mild reagent for this conversion. ijacskros.com The development of these varied agents allows for broad functional group tolerance and high yields across a range of aryl amine substrates. ijacskros.com
| Desulfurization Reagent | Typical Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|
| Tosyl Chloride (TsCl) | In situ with CS₂ and Et₃N | Facile, general protocol | organic-chemistry.org |
| Iodine (I₂) | Biphasic medium (water/ethyl acetate) with NaHCO₃ | Non-toxic, cheap, high environmental acceptability | tandfonline.com |
| Sodium Persulfate (Na₂S₂O₈) | Aqueous medium, basic conditions | Green solvent (water), efficient, tolerates many functional groups | nih.govrsc.org |
| Propane Phosphonic Acid Anhydride (T3P®) | One-pot with CS₂ | Benign and efficient desulfurating agent | organic-chemistry.org |
| Triflic Anhydride (Tf₂O) | One-pot with CS₂ | Mild protocol, good to excellent yields | ijacskros.com |
| Diacetoxyiodobenzene (B1259982) | Micellar condition in water | Metal-free, occurs at room temperature in an open flask | tandfonline.com |
Innovations in Sustainable and Efficient Synthesis
In line with the growing emphasis on environmental responsibility in chemical manufacturing, significant research has been directed toward developing "green" synthetic routes for isothiocyanates. These methods prioritize the use of non-toxic reagents, renewable resources, and environmentally benign solvents. researchgate.netbenthamdirect.com
Green Chemistry Principles in Isothiocyanate Synthesis
Green chemistry principles are being actively applied to isothiocyanate synthesis to mitigate environmental impact. This includes the development of protocols that use water as a solvent, which is both environmentally safe and can enhance reaction rates and selectivity. tandfonline.comrsc.org For example, an efficient synthesis of isothiocyanates from primary amines and carbon disulfide has been achieved using sodium persulfate as the desulfurizing agent in water. rsc.org
Other approaches focus on using cheap, non-toxic, and readily available reagents that can serve multiple roles. For instance, methods have been developed where sodium hydroxide (NaOH) or calcium oxide (CaO) act as both the base for dithiocarbamate formation and as the desulfurizing agent, simplifying the reaction and reducing waste. researchgate.netbenthamdirect.comtandfonline.com The use of elemental sulfur in amine-catalyzed reactions of isocyanides also represents a more sustainable approach. rsc.org Furthermore, microwave-assisted synthesis in aqueous media has been shown to produce excellent yields in very short reaction times, saving energy and reducing the need for volatile organic solvents. tandfonline.com
Implementation of Eco-Friendly Solvents (e.g., Ionic Liquids, Deep Eutectic Solvents, Surfactant-Water Systems)
The replacement of traditional volatile organic compounds (VOCs) with greener solvents is a cornerstone of sustainable chemistry.
Ionic Liquids (ILs): These are salts with low melting points that exist as liquids at or near room temperature. acs.org Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to conventional solvents. acs.org Metal-containing ionic liquids based on thiocyanate (B1210189) anions have been synthesized, demonstrating the compatibility of the thiocyanate functional group with this class of solvents. acs.orggoogle.com
Deep Eutectic Solvents (DESs): DESs are mixtures of two or more components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea), which form a eutectic with a melting point much lower than the individual components. nih.govnih.gov They are considered green solvents due to their low toxicity, biodegradability, and simple preparation. nih.gov DESs can act as both the solvent and catalyst in organic reactions and have been successfully used in the synthesis of heterocyclic compounds from isothiocyanates. nih.gov Their unique solvation properties are useful for dissolving a wide range of compounds. nih.gov
Surfactant-Water Systems: To overcome the insolubility of many organic reagents in water, surfactants can be used to create micellar systems or microemulsions. tandfonline.commdpi.com These systems form nano-sized aggregates in water that can encapsulate nonpolar molecules, creating a microenvironment where the reaction can proceed efficiently. tandfonline.com A method for synthesizing isothiocyanates using the desulfurizing agent diacetoxyiodobenzene has been successfully demonstrated under micellar conditions in water, highlighting a practical, metal-free process that can be performed at room temperature. tandfonline.com
| Eco-Friendly Solvent Type | Key Components/Examples | Advantages in Synthesis | Reference |
|---|---|---|---|
| Ionic Liquids (ILs) | 1-butyl-3-methylimidazolium (BMIM) cation with thiocyanate anions | Low vapor pressure, high stability, tunable properties | acs.org |
| Deep Eutectic Solvents (DESs) | Choline chloride:urea (1:2) | Low toxicity, biodegradable, simple to prepare, can act as catalyst | nih.govnih.gov |
| Surfactant-Water Systems | Surfactants like Tween 80 or SDS in water to form micelles | Enables reactions of organic substrates in water, metal-free options, mild conditions | tandfonline.commdpi.com |
Table of Mentioned Chemical Compounds
| Chemical Name |
| 1,1'-thiocarbonyldiimidazole (TCDI) |
| 2,4-Dibromo-6-fluoroaniline |
| 2,4-Dibromo-6-fluorophenyl isothiocyanate |
| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate |
| Calcium Oxide (CaO) |
| Carbon Disulfide (CS₂) |
| Choline Chloride |
| Di-2-pyridyl thionocarbonate |
| Diacetoxyiodobenzene |
| Ethyl Chloroformate |
| Hydrogen Peroxide (H₂O₂) |
| Iodine (I₂) |
| Phenyl Chlorothionoformate |
| Propane Phosphonic Acid Anhydride (T3P®) |
| Sodium Hydroxide (NaOH) |
| Sodium Persulfate (Na₂S₂O₈) |
| Thiophosgene |
| Tosyl Chloride (TsCl) |
| Triethylamine (Et₃N) |
| Triflic Anhydride (Tf₂O) |
| Urea |
Catalytic Approaches in Environmentally Benign Protocols
The development of catalytic systems for isothiocyanate synthesis is a key aspect of green chemistry, aiming to reduce waste and avoid stoichiometric, often toxic, reagents. While traditional methods for creating the isothiocyanate functionality often involve the decomposition of dithiocarbamate salts, modern approaches leverage catalysts to facilitate this transformation under milder and more environmentally friendly conditions. nih.govorganic-chemistry.org For instance, the use of cyanuric chloride (TCT) as a desulfurylation reagent in aqueous conditions provides a general and facile one-pot protocol for preparing a wide range of alkyl and aryl isothiocyanates from primary amines. nih.gov This method involves the in situ generation of a dithiocarbamate salt, which is then converted to the isothiocyanate. nih.gov
Catalytic mixtures of elemental sulfur and selenium have also been employed to produce aliphatic and aromatic isothiocyanates from isocyanides. nih.gov This method, while effective, requires subsequent removal of the selenium catalyst. nih.gov Furthermore, phase transfer catalysis has been utilized in the synthesis of acyl isothiocyanates, demonstrating the versatility of catalytic approaches in different contexts. arkat-usa.org The overarching goal of these catalytic methods is to enhance reaction efficiency while minimizing the environmental footprint, often by enabling reactions in greener solvents like water or reducing the need for harsh reagents. nih.gov
| Methodology | Key Reagent/Catalyst | Typical Substrate | Solvent/Conditions | Key Advantages |
|---|---|---|---|---|
| Desulfurylation of Dithiocarbamates | Cyanuric Chloride (TCT) | Primary Amines + CS₂ | Aqueous | General, facile, one-pot, suitable for scale-up. nih.gov |
| Thionation of Isocyanides | Elemental Sulfur/Selenium | Isocyanides | THF, Reflux | Utilizes elemental sulfur, fairly high yields. nih.gov |
| Decomposition of Dithiocarbamates | Tosyl Chloride | Primary Amines + CS₂ | Not specified | Facile and general protocol. organic-chemistry.org |
| Acyl Isothiocyanate Synthesis | Phase Transfer Catalyst | Acyl Chlorides + NH₄SCN | Solvent-free, Microwave | Simple, rapid, and efficient. arkat-usa.org |
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and the production of isothiocyanates is no exception. nih.gov This technique significantly reduces reaction times, often from hours to minutes, while frequently improving product yields compared to conventional heating methods. tandfonline.comnih.gov The advantages stem from the efficient and uniform heating of the reaction mixture, which can lead to different reaction outcomes and selectivities. lookchem.com
A notable application is the microwave-assisted synthesis of various functionalized isothiocyanates from their corresponding isocyanides using Lawesson's reagent in water, a green solvent. tandfonline.com In a comparative study, the synthesis of a model isothiocyanate at 100°C resulted in a 98% yield in just 10 minutes under microwave irradiation, whereas conventional heating required a significantly longer time for a lower yield. tandfonline.com Similarly, microwave irradiation has been successfully applied to the one-pot synthesis of alkyl and aryl isothiocyanates from primary amines and carbon disulfide, proceeding without an additional desulfurating agent. researchgate.net This approach highlights the capacity of microwave energy to promote the decomposition of intermediate dithiocarbamates directly into the desired isothiocyanates. researchgate.net These enhancements make microwave-assisted synthesis a highly attractive, efficient, and greener alternative for producing compounds like this compound. nih.gov
| Reactants | Method | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Isocyanide + Lawesson's Reagent | Microwave | 100 | 10 min | 98% | tandfonline.com |
| Conventional | 100 | 1 hr | 80% | ||
| Primary Amine + CS₂ | Microwave | Not specified | Minutes | High Yields | researchgate.net |
| Conventional | Not specified | Hours | Lower Yields |
Ultrasonic-Assisted Synthetic Routes
Ultrasonic irradiation, or sonochemistry, provides another non-conventional energy source for promoting chemical reactions. The underlying principle involves acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots of extreme temperature and pressure. nih.gov This phenomenon can significantly accelerate reaction rates, enhance mass transfer, and improve yields. nih.govresearchgate.net
The application of ultrasound has been established as a sustainable strategy for various organic transformations. researchgate.net For instance, an ultrasound-assisted protocol was developed for the synthesis of benzoyl isothiocyanates from the reaction of benzoyl chloride with ammonium (B1175870) isothiocyanate in acetonitrile (B52724) at room temperature. rsc.org This step was part of a multistep synthesis of thiourea-linked pyrazole (B372694) derivatives, showcasing the integration of sonochemistry into complex synthetic pathways. rsc.org Compared to conventional methods, ultrasound-assisted reactions are often faster, more efficient, and can be performed under milder conditions, making it an environmentally sustainable and economical technique. nih.govresearchgate.net The use of ultrasound can lead to outstanding yields in shorter reaction times, positioning it as a superior alternative to traditional techniques for the synthesis of heterocyclic compounds and intermediates like isothiocyanates. researchgate.netresearchgate.net
Solvent-Free and Mechanochemical Methodologies
Solvent-free synthesis and mechanochemistry represent significant advancements in green chemistry by minimizing or eliminating the use of volatile organic solvents, which are often hazardous and contribute to chemical waste. Mechanochemistry, specifically through techniques like ball-milling, uses mechanical energy to induce chemical reactions in the solid state. researchgate.netfigshare.com
A green mechanochemical method for the thiocyanation of various aryl compounds has been successfully developed. nih.govacs.org This ball-milling approach, conducted at room temperature under solvent-free conditions, uses ammonium persulfate and ammonium thiocyanate as reagents to afford aryl thiocyanates in moderate to excellent yields (8–96%). researchgate.netnih.gov The reactions are characterized by short reaction times and the absence of a workup procedure. researchgate.net While this method produces aryl thiocyanates, not isothiocyanates directly, it demonstrates the power of mechanochemistry in forming the crucial C-S bond. nih.gov The synthesis of N,N'-disubstituted thioureas via the mechanochemical coupling of aryl isothiocyanates with anilines further illustrates the utility of this solvent-free technique. nih.gov The reaction proceeds rapidly, often within minutes, by simply mixing the reagents in a mortar. nih.gov These methodologies offer a simple, mild, and environmentally friendly alternative to solution-based synthesis. nih.gov
Continuous Flow Chemistry for Isothiocyanate Production
Continuous flow chemistry has become a pivotal technology in modern chemical synthesis, offering enhanced safety, scalability, and control over reaction parameters compared to traditional batch processing. nih.gov This approach is particularly beneficial for the synthesis of reactive intermediates like isothiocyanates, which can be generated and used in situ, minimizing decomposition and handling issues. nih.govresearchgate.net
Flow platforms have been designed for the fast and efficient formation of isothiocyanates. nih.gov One such system utilizes the direct conversion of easily prepared chloroximes, using a cartridge containing immobilized reagents to effect the transformation, which eliminates the need for conventional work-up or purification. nih.govresearchgate.net Another advanced application involves the continuous-flow generation of isothiocyanate-substituted aryllithiums from the corresponding haloarenes. researchgate.netthieme-connect.com This method allows for precise control over the highly reactive organolithium intermediates, enabling subsequent reactions with various electrophiles to yield functionalized isothiocyanate-containing products in high yields. researchgate.netthieme-connect.com The ability to control residence time precisely (down to milliseconds) and temperature is crucial for the selectivity and success of these transformations. rsc.org
Microreactor Design for Scalable Synthesis
The heart of a continuous flow system is the reactor, and microreactors are particularly well-suited for the scalable synthesis of fine chemicals and intermediates like isothiocyanates. researchgate.net These reactors are characterized by small channel dimensions, which provide a high surface-area-to-volume ratio. This feature allows for extremely efficient heat and mass transfer, enabling precise temperature control and rapid mixing that is often impossible to achieve in large batch reactors. rsc.org
For the synthesis of isothiocyanates involving highly reactive species, such as the lithiation of halo-aryl isothiocyanates, microreactors are essential. researchgate.netthieme-connect.com They allow for rapid reactions to be conducted at controlled temperatures with very short residence times, preventing side reactions and decomposition of unstable intermediates. researchgate.netrsc.org An integrated microfluidic synthesis can involve multiple steps, such as the generation of an o-lithiophenyl isothiocyanate, its reaction with an aryl isocyanate, and subsequent transformations, all occurring within seconds in the microreactor system. researchgate.net The design of these systems, often involving simple coiled tubing or more complex chip-based devices, is selected based on the specific requirements of the reaction, such as residence time and heat transfer needs. vapourtec.com The inherent scalability of these systems allows for a seamless transition from laboratory-scale discovery to larger-scale production by running the system for longer periods or by "numbering-up" (using multiple reactors in parallel). rsc.org
Chemical Reactivity and Mechanistic Investigations of 2,4 Dibromo 6 Fluorophenyl Isothiocyanate
Cycloaddition and Heteroannulation Reactions
Construction of Thiazole (B1198619) Derivatives
The synthesis of thiazole derivatives from aryl isothiocyanates is a well-established strategy in heterocyclic chemistry, primarily utilizing the Hantzsch thiazole synthesis and related methods. wikipedia.orgnih.gov While direct cyclization with the isothiocyanate is possible, a common and highly effective approach involves its conversion into an N-arylthiourea intermediate.
The reaction sequence begins with the nucleophilic addition of ammonia (B1221849) or a primary amine to the electrophilic carbon of 2,4-Dibromo-6-fluorophenyl isothiocyanate to form the corresponding N-(2,4-Dibromo-6-fluorophenyl)thiourea. This thiourea (B124793) derivative then serves as the key building block for the Hantzsch synthesis. In this step, the thiourea undergoes a condensation and cyclization reaction with an α-halocarbonyl compound, such as an α-bromoketone, in a suitable solvent like ethanol. tandfonline.com The reaction proceeds via initial S-alkylation of the thiourea by the α-haloketone, followed by intramolecular cyclization and dehydration to afford the 2-amino-thiazole derivative. This method allows for the introduction of various substituents at the 4- and 5-positions of the thiazole ring, depending on the choice of the α-halocarbonyl reactant.
An alternative route, the Cook-Heilbron synthesis, allows for the formation of 5-aminothiazole derivatives by reacting the isothiocyanate directly with α-aminonitriles under mild conditions.
Table 1: Representative Synthesis of Thiazole Derivatives via Hantzsch Reaction This table illustrates the potential products from the reaction of N-(2,4-Dibromo-6-fluorophenyl)thiourea with various α-haloketones.
| α-Haloketone Reactant | Resulting Thiazole Product (Substituents at C4/C5) |
| 2-Bromoacetophenone | 4-Phenyl |
| Chloroacetone | 4-Methyl |
| Ethyl bromopyruvate | 4-Ethoxycarbonyl |
| 3-Bromo-2-butanone | 4,5-Dimethyl |
Synthesis of Triazole Derivatives
Aryl isothiocyanates are versatile precursors for the synthesis of 1,2,4-triazole (B32235) heterocycles. The synthetic pathway typically commences with the reaction of this compound with a hydrazine-based nucleophile, such as hydrazine (B178648) hydrate (B1144303) or a carbohydrazide. This addition reaction yields a thiosemicarbazide (B42300) intermediate.
The subsequent and crucial step is the cyclization of the thiosemicarbazide to form the 1,2,4-triazole ring. This transformation can be achieved under either basic or acidic conditions. In a basic medium, such as in the presence of sodium hydroxide (B78521) or sodium ethoxide, the thiosemicarbazide undergoes intramolecular cyclization with the elimination of a molecule of hydrogen sulfide, leading to the formation of an aminotriazole derivative. Alternatively, acid-catalyzed cyclization promotes the elimination of a water molecule, resulting in the formation of a 1,2,4-triazole-3-thione (or mercapto-triazole) derivative. This thione tautomer is often the more stable form. The choice of reaction conditions and the specific hydrazine derivative used allows for significant variation in the substitution pattern of the final triazole product.
Table 2: General Pathway to 1,2,4-Triazole-3-thione Derivatives This table outlines the two-step synthesis of triazole derivatives from this compound.
| Step | Reactant | Intermediate/Product | Description |
| 1 | Hydrazine Hydrate (NH₂NH₂) | N-(2,4-Dibromo-6-fluorophenyl)thiosemicarbazide | Nucleophilic addition to the isothiocyanate group. |
| 2 | Base (e.g., NaOH) or Acid (e.g., H₂SO₄) | 5-(2,4-Dibromo-6-fluorophenyl)amino-1,2,4-triazole-3-thione | Intramolecular cyclization of the thiosemicarbazide intermediate. |
Generation of Isothiazole (B42339) Scaffolds
The synthesis of the isothiazole ring, a structural isomer of thiazole, from isothiocyanate precursors is less direct than thiazole formation but can be achieved through multi-step synthetic sequences. General methods for isothiazole synthesis often involve the cyclization of precursors containing a pre-formed C-C-C-N fragment with a sulfur source, or a C-C-S-N fragment with a carbon source. medwinpublishers.com
One plausible strategy for utilizing this compound involves its conversion into a β-ketothioamide. This intermediate could then undergo a [4+1] annulation reaction with a reagent providing the final nitrogen atom, such as an ammonium (B1175870) salt, under oxidative conditions to form the isothiazole ring. organic-chemistry.org Another established route is the (3+2)-heterocyclization, where a molecule provides a three-atom fragment that reacts with a two-atom fragment. thieme-connect.com For instance, the reaction of β-thiocyanatocinnamaldehydes with ammonium thiocyanate (B1210189) has been shown to produce isothiazoles, where ammonium thiocyanate acts as the source for the ring's nitrogen atom. medwinpublishers.comthieme-connect.com While no direct one-pot conversion from an aryl isothiocyanate is commonly cited, its chemical reactivity allows for its transformation into suitable precursors for these established isothiazole ring-forming reactions.
Advanced Chemical Transformations and Derivatization
Oxidative Coupling Reactions Involving Isothiocyanate
The isothiocyanate functional group and its derivatives can participate in advanced coupling reactions. One relevant transformation is the intramolecular C-S cyclization followed by intermolecular C-S cross-coupling, particularly demonstrated with related iodoaryl isothiocyanates. lookchem.com In such a reaction, the isothiocyanate is first converted to a thiourea, which undergoes an iron-catalyzed intramolecular cyclization to form a benzothiazole (B30560) intermediate. This intermediate can then undergo an intermolecular C-S cross-coupling with an aryl iodide to form a 2-arylthio derivative. lookchem.com
Furthermore, the principles of direct C-H functionalization via oxidative coupling offer potential pathways for derivatization. acs.org The aromatic C-H bonds of the 2,4-Dibromo-6-fluorophenyl ring could theoretically undergo direct coupling with other aromatic systems or be functionalized with a thiocyanate group in the presence of a suitable catalyst and oxidant. Copper-catalyzed aerobic oxidative cross-coupling has been successfully used to synthesize aryl thiocyanates from arylboronic acids and KSCN, demonstrating the feasibility of forming Ar-SCN bonds under oxidative conditions. organic-chemistry.org
Strategies for Further Functionalization of Derivatives
A significant feature of derivatives synthesized from this compound is the presence of two bromine atoms on the phenyl ring. These positions serve as versatile handles for extensive post-synthesis modification through various palladium-catalyzed cross-coupling reactions. youtube.com This capability allows for the creation of large libraries of complex molecules from a single heterocyclic core.
Suzuki-Miyaura Coupling: Reaction with aryl- or heteroarylboronic acids can be used to form new C-C bonds, attaching additional aromatic systems to the core structure. nih.govresearchgate.net
Sonogashira Coupling: This reaction with terminal alkynes introduces alkynyl substituents, providing a linear extension to the molecular framework and a functional group for further reactions like click chemistry.
Buchwald-Hartwig Amination: This allows for the introduction of a wide range of primary or secondary amines, creating new C-N bonds and incorporating diverse functional groups.
Stille Coupling: Reaction with organostannanes provides another robust method for generating new C-C bonds with different substrate scopes compared to the Suzuki reaction.
These reactions provide a powerful toolkit for modulating the electronic, steric, and physicochemical properties of the synthesized heterocycles, which is crucial for applications in materials science and medicinal chemistry.
Table 3: Potential Cross-Coupling Reactions on Dibromo-Substituted Heterocyclic Derivatives This table illustrates the functionalization possibilities at the bromine positions (Ar-Br) of a derivative.
| Coupling Reaction | Coupling Partner | Linkage Formed | Resulting Functional Group |
| Suzuki | Arylboronic Acid (R-B(OH)₂) | Ar-R | Biaryl |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Ar-C≡C-R | Aryl-alkyne |
| Buchwald-Hartwig | Amine (R₂NH) | Ar-NR₂ | Arylamine |
| Stille | Organostannane (R-Sn(Bu)₃) | Ar-R | Biaryl |
Role in Ligand Synthesis for Catalytic Applications
Heterocyclic compounds, particularly those containing nitrogen and sulfur atoms like thiazoles and triazoles, are foundational scaffolds in the design of ligands for transition metal catalysis. kuey.net The thiazole and triazole derivatives synthesized from this compound are excellent candidates for this application.
The nitrogen and sulfur atoms within the heterocyclic rings can act as effective donor atoms, coordinating to a variety of metal centers such as palladium, copper, iridium, and iron. researchgate.netresearchgate.net The 2,4-Dibromo-6-fluorophenyl substituent plays a crucial role in tuning the ligand's properties. Its significant steric bulk can influence the coordination geometry around the metal center, which in turn can enhance the selectivity of a catalytic reaction. Furthermore, the electron-withdrawing nature of the fluorine and bromine atoms modifies the electronic properties of the ligand, impacting the reactivity and stability of the resulting metal complex. Triazole-derived ligands, for example, have been successfully employed in highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. rsc.orgresearchgate.net Similarly, thiazole-containing ligands are used in a range of catalytic processes, including asymmetric hydrogenation. researchgate.net Therefore, the derivatives of this compound represent a platform for developing novel, tunable ligands for homogeneous catalysis.
Computational Studies and Spectroscopic Characterization of 2,4 Dibromo 6 Fluorophenyl Isothiocyanate and Its Derivatives
Theoretical Chemistry Approaches
Computational chemistry offers a powerful lens through which the intrinsic properties of a molecule can be explored. For a compound like 2,4-Dibromo-6-fluorophenyl isothiocyanate, these methods can predict its geometry, electronic structure, and reactivity without the need for empirical measurement.
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular structure and energetics of this compound. DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), would be used to perform geometry optimization, finding the most stable three-dimensional arrangement of the atoms. These calculations yield crucial data, including bond lengths, bond angles, and dihedral angles, which define the molecule's architecture.
For instance, a DFT study on a related brominated compound, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, demonstrated good agreement between theoretically calculated bond lengths and angles and those determined by experimental X-ray diffraction. nih.gov Similar calculations for this compound would provide a reliable prediction of its structural parameters.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP) This table is illustrative and contains hypothetical data.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-F | 1.35 Å |
| C-Br (C2) | 1.90 Å | |
| C-Br (C4) | 1.91 Å | |
| C-N (Isothiocyanate) | 1.40 Å | |
| N=C (Isothiocyanate) | 1.21 Å | |
| C=S (Isothiocyanate) | 1.58 Å | |
| Bond Angle | F-C1-C2 | 118.5° |
| Br-C2-C1 | 120.0° | |
| C1-N=C | 178.0° |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. An MEP map displays the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. Typically, red areas signify negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, an MEP analysis would likely reveal a high negative potential around the sulfur and nitrogen atoms of the isothiocyanate group, indicating these are prime sites for electrophilic interaction. ajchem-a.com Conversely, positive potential might be observed around the hydrogen atoms on the phenyl ring.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
A smaller HOMO-LUMO gap suggests that a molecule is more reactive. For this compound, DFT calculations would determine the energies of these frontier orbitals. These values are crucial for predicting how the molecule will behave in various chemical reactions. For example, a study on a brominated imidazopyridine derivative calculated a HOMO-LUMO energy gap of 2.3591 eV. nih.gov
Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound This table is illustrative and contains hypothetical data.
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Ionization Potential | 6.5 |
| Electron Affinity | 1.2 |
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates and feasibility. For derivatives of this compound, this approach could be used to model reactions such as nucleophilic substitution at the isothiocyanate carbon or electrophilic aromatic substitution on the phenyl ring, providing deep mechanistic insights.
Advanced Spectroscopic Techniques for Structural Analysis
While computational methods provide theoretical predictions, spectroscopic techniques offer experimental verification of a molecule's structure and bonding. A combination of techniques would be necessary for the unambiguous characterization of this compound and its derivatives. These would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are standard methods for the structural elucidation of organic compounds.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, etc.)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for a comprehensive characterization.
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the two aromatic protons. Due to the substitution pattern, these protons would appear as distinct signals, likely doublets, resulting from coupling to each other and potentially smaller couplings to the fluorine atom. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the bromine, fluorine, and isothiocyanate groups.
¹³C NMR: The ¹³C NMR spectrum would provide information on all seven carbon atoms in the molecule. The carbon atom of the isothiocyanate group (-N=C=S) would appear at a characteristic downfield chemical shift. The six aromatic carbons would show distinct signals, with their chemical shifts being significantly influenced by the attached substituents. The carbons bonded to bromine and fluorine would exhibit characteristic chemical shifts and coupling constants (¹J-CF), which are valuable for assignment.
¹⁹F NMR: As fluorine has a spin of ½ and is 100% abundant, ¹⁹F NMR is a highly sensitive technique. The spectrum of this compound would show a single resonance for the fluorine atom. The chemical shift of this signal would be indicative of its electronic environment. Furthermore, coupling between the fluorine and adjacent protons (³J-HF) and carbons (¹J-CF, ²J-CF, etc.) would be observable in the respective NMR spectra, providing crucial connectivity information.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | 7.0 - 8.0 | d, d | JHH ≈ 8-9 Hz, JHF ≈ 1-3 Hz |
| ¹³C | 100 - 160 (aromatic), >130 (-NCS) | s, d | JCF ≈ 240-260 Hz (C-F) |
| ¹⁹F | -100 to -130 | m | - |
Note: The data in this table is predictive and based on typical values for similar structures. Actual experimental values may vary.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a very strong and characteristic absorption band for the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, typically appearing in the region of 2000-2200 cm⁻¹. Other significant bands would include C-Br stretching vibrations (typically below 700 cm⁻¹), C-F stretching vibrations (around 1200-1000 cm⁻¹), and various aromatic C-H and C=C stretching and bending vibrations.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The symmetric stretching vibration of the isothiocyanate group, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum. This complementarity is a key advantage of using both techniques for a thorough analysis.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| -N=C=S (asymmetric stretch) | 2000 - 2200 (strong) | Weak |
| -N=C=S (symmetric stretch) | Weak | Strong |
| Aromatic C=C stretch | 1400 - 1600 | 1400 - 1600 |
| C-F stretch | 1000 - 1200 | 1000 - 1200 |
| C-Br stretch | < 700 | < 700 |
Note: This table presents expected frequency ranges for the key functional groups.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. For this compound (C₇H₂Br₂FNS), HRMS would be expected to show a molecular ion peak with a very specific mass-to-charge ratio (m/z). The presence of two bromine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, providing a clear signature for the presence of two bromine atoms in the molecule.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [C₇H₂⁷⁹Br₂FNS]⁺ | 308.8475 |
| [C₇H₂⁷⁹Br⁸¹BrFNS]⁺ | 310.8454 |
| [C₇H₂⁸¹Br₂FNS]⁺ | 312.8434 |
Note: The m/z values are calculated based on the exact masses of the most abundant isotopes.
Single-Crystal X-ray Diffraction for Definitive Structural Elucidation
Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. The resulting crystal structure would also reveal information about intermolecular interactions, such as halogen bonding or π-π stacking, which govern the packing of the molecules in the solid state. This detailed structural information is invaluable for understanding the physical and chemical properties of the compound.
Applications of 2,4 Dibromo 6 Fluorophenyl Isothiocyanate As a Versatile Chemical Building Block
Utilization in the Synthesis of Complex Organic Scaffolds
The inherent reactivity of the isothiocyanate functional group makes 2,4-Dibromo-6-fluorophenyl isothiocyanate a powerful tool for the construction of complex organic molecules, particularly heterocyclic systems, which are prevalent in pharmaceuticals and biologically active compounds.
Precursor in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Isothiocyanates are well-known participants in several named MCRs, and while specific literature on this compound in this context is emerging, its potential is significant. The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack, initiating a cascade of reactions that can lead to the rapid assembly of diverse molecular frameworks. The substituted phenyl ring can influence the reactivity and stereoselectivity of these reactions, offering a handle for fine-tuning the synthesis of targeted molecules.
Synthesis of Diversely Functionalized Heterocyclic Systems
The primary application of this compound lies in its role as a precursor for a multitude of heterocyclic compounds. The isothiocyanate moiety readily reacts with a variety of dinucleophiles to form five, six, and seven-membered rings containing nitrogen, sulfur, and other heteroatoms.
For instance, the reaction of isothiocyanates with compounds containing amino and hydroxyl or thiol groups can lead to the formation of thiazole (B1198619), thiadiazole, and triazole derivatives. The presence of the dibromo-fluoro-phenyl substituent can impart unique properties to the resulting heterocyclic systems, such as increased lipophilicity or altered electronic characteristics, which can be advantageous for biological applications. The synthesis of quinazolines and quinazolinone derivatives, a class of compounds with a broad range of pharmacological activities, can also be achieved using isothiocyanate precursors. biointerfaceresearch.com
Table 1: Examples of Heterocyclic Systems Synthesized from Isothiocyanate Precursors
| Heterocyclic System | General Synthetic Strategy | Potential Functionalization |
| Thioureas | Reaction with primary or secondary amines | The R-groups of the amine can be varied to introduce diverse functionalities. |
| Thiazoles | Reaction with α-haloketones or α-aminoketones | Substituents on the ketone starting material are incorporated into the final product. |
| Thiadiazoles | Cyclization reactions with hydrazines or other N-N containing compounds | The nature of the cyclizing agent determines the substitution pattern of the thiadiazole ring. |
| Triazoles | Reaction with hydrazines followed by cyclization | Different hydrazines can be used to introduce various substituents. |
| Quinazolines | Reaction with anthranilic acid derivatives | The substituents on the anthranilic acid are incorporated into the quinazoline (B50416) core. |
Role in the Design and Preparation of Novel Ligands and Coordination Compounds
The sulfur and nitrogen atoms within the isothiocyanate group and its derivatives, such as thioureas, are excellent donors for metal ions, making this compound a valuable starting material for the synthesis of novel ligands and coordination compounds.
Upon reaction with amines, this compound is converted into the corresponding N,N'-disubstituted thiourea (B124793) derivatives. These thioureas can act as versatile ligands, coordinating to a variety of transition metals through the sulfur atom and/or one or both nitrogen atoms. The resulting metal complexes can exhibit interesting catalytic, magnetic, and optical properties. The specific coordination mode and the stability of the complex are influenced by the nature of the metal ion and the steric and electronic properties of the substituents on the thiourea ligand. The dibromo-fluoro-phenyl group can play a significant role in modulating these properties.
Application as a Reagent in Analytical Derivatization Methods
In analytical chemistry, particularly in chromatography, derivatization is a common strategy to improve the detection and separation of analytes. Isothiocyanates, including phenyl isothiocyanate and its analogues, are well-established derivatizing agents for primary and secondary amines, including amino acids.
The reaction between an isothiocyanate and an amine yields a stable thiourea derivative. This derivatization serves several purposes:
Introduction of a Chromophore: The phenyl ring of the isothiocyanate acts as a chromophore, allowing for sensitive UV detection in High-Performance Liquid Chromatography (HPLC).
Increased Volatility: For Gas Chromatography (GC) analysis, derivatization can increase the volatility of polar analytes, enabling their separation and detection.
Improved Chromatographic Behavior: Derivatization can reduce the polarity of analytes, leading to better peak shapes and resolution on reverse-phase HPLC columns.
While specific applications of this compound as a derivatizing agent are not extensively documented, its structural features suggest its potential utility in this area, possibly offering unique selectivity or detection characteristics due to the presence of bromine and fluorine atoms.
Potential as a Synthetic Intermediate for Advanced Materials
The reactivity of the isothiocyanate group also opens up possibilities for the use of this compound as a monomer or cross-linking agent in the synthesis of advanced materials. The ability of isothiocyanates to react with nucleophiles such as amines and alcohols can be exploited in polymerization reactions to create functional polymers.
For example, the reaction of a di- or poly-functional amine with a diisothiocyanate can lead to the formation of poly(thiourea)s. While this compound is a monoisothiocyanate, it could be incorporated as a pendant group onto a polymer backbone, thereby modifying the properties of the material. The presence of the halogenated aromatic ring could enhance properties such as thermal stability, flame retardancy, or refractive index. Further research is needed to fully explore the potential of this compound in the field of materials science.
Emerging Trends and Future Research Directions
Development of Highly Selective and Efficient Catalytic Systems for Transformations
The future development of synthetic applications for 2,4-Dibromo-6-fluorophenyl isothiocyanate will heavily rely on the design of sophisticated catalytic systems. The inherent reactivity of the isothiocyanate group, coupled with the electronic and steric influences of the halogen substituents, necessitates catalysts that can achieve high levels of selectivity and efficiency.
Current research on aryl isothiocyanates focuses on transition-metal catalysis and organocatalysis to control their transformations. For this compound, future research is expected to concentrate on:
Cross-Coupling Reactions: The bromine atoms on the phenyl ring are prime handles for cross-coupling reactions. Catalytic systems, likely based on palladium, nickel, or copper, could be developed to selectively functionalize one or both bromine sites. This would allow for the introduction of a wide array of substituents, leading to novel derivatives with potentially interesting biological or material properties.
Asymmetric Catalysis: The development of chiral catalysts for reactions involving the isothiocyanate moiety will be a significant area of focus. This could enable the enantioselective synthesis of complex heterocyclic structures, which are of high value in medicinal chemistry.
Tandem Catalysis: Catalytic systems that can orchestrate multiple bond-forming events in a single operation will be highly sought after. For instance, a catalyst could facilitate an initial reaction at the isothiocyanate group, followed by a subsequent cross-coupling reaction at a bromine atom, leading to a rapid increase in molecular complexity.
Table 1: Potential Catalytic Transformations for this compound
| Reaction Type | Catalyst System (Example) | Potential Product Class |
| Suzuki Coupling | Pd(PPh₃)₄ / Base | Aryl-substituted phenyl isothiocyanates |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl-substituted phenyl isothiocyanates |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand / Base | Amino-substituted phenyl isothiocyanates |
| Asymmetric Thio-addition | Chiral Lewis Acid | Chiral thioureas and related compounds |
Exploration of Photochemical and Electrochemical Reactivity
Photochemistry and electrochemistry offer unique avenues for activating molecules and achieving transformations that are often difficult to access through traditional thermal methods. The exploration of the photochemical and electrochemical reactivity of this compound is a promising frontier.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. The halogenated aromatic ring of this compound could participate in single-electron transfer processes, enabling novel bond formations. For example, photoredox-mediated atom transfer radical addition (ATRA) reactions could be explored.
Electrosynthesis: Electrochemical methods provide a green and efficient way to conduct redox reactions. The electrochemical reduction of the isothiocyanate group or the carbon-bromine bonds could lead to the formation of reactive intermediates that can be trapped by various electrophiles or nucleophiles. This approach avoids the use of stoichiometric chemical oxidants or reductants, contributing to more sustainable synthetic processes. chemrxiv.org
Integration with Artificial Intelligence and Machine Learning in Reaction Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize how chemical reactions are designed and optimized. researchgate.netresearchgate.netijsetpub.comresearchgate.net For a molecule with the complexity of this compound, AI and ML can play a pivotal role in several areas:
Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of new transformations. researchgate.net This can help researchers to identify the most promising reaction conditions for a desired transformation of this compound, saving significant time and resources. researchgate.net
Reaction Optimization: AI-driven platforms can be used to optimize reaction parameters such as catalyst loading, temperature, and solvent to maximize the yield and selectivity of a reaction. researchgate.net
De Novo Design: Generative models can be employed to design novel molecules with desired properties, starting from a scaffold like this compound. These models can also suggest synthetic routes to these new molecules. duke.edu
Table 2: Application of AI and ML in the Study of this compound
| AI/ML Application | Objective | Potential Impact |
| Reaction Outcome Prediction | Predict the products and yields of unknown reactions. | Accelerate the discovery of new reactivity. |
| Retrosynthesis Planning | Identify potential synthetic routes to complex targets. | Facilitate the synthesis of novel derivatives. |
| Catalyst Design | Design new catalysts with enhanced activity and selectivity. | Improve the efficiency of synthetic transformations. |
Expansion into Novel Multicomponent Reaction Frameworks
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Isothiocyanates are well-known participants in a variety of MCRs. The unique electronic and steric properties of this compound make it an intriguing substrate for the development of new MCRs.
Future research will likely focus on designing novel MCRs that leverage the reactivity of the isothiocyanate group and the potential for subsequent functionalization at the bromine positions. This could lead to the rapid construction of diverse and complex molecular libraries for applications in drug discovery and materials science. For example, Ugi-type or Passerini-type reactions involving this compound could provide access to highly functionalized peptide-like structures or other complex adducts. researchgate.net
Design of Next-Generation Sustainable Synthesis Platforms
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. nih.gov Future research on this compound will undoubtedly be influenced by the drive for more sustainable chemical processes.
Key areas for the development of sustainable synthesis platforms include:
Greener Solvents: The use of environmentally benign solvents such as water, supercritical fluids, or bio-based solvents will be a priority. nih.gov
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation. The synthesis and transformations of this compound could be adapted to flow chemistry platforms.
Renewable Feedstocks: While the synthesis of this specific compound may currently rely on petroleum-based starting materials, future research may explore pathways from renewable resources. A more sustainable synthesis of isothiocyanates can be achieved through the amine-catalyzed sulfurization of isocyanides with elemental sulfur. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
